4-Fluorobutanal

Catalog No.
S3319966
CAS No.
462-74-8
M.F
C4H7FO
M. Wt
90.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobutanal

CAS Number

462-74-8

Product Name

4-Fluorobutanal

IUPAC Name

4-fluorobutanal

Molecular Formula

C4H7FO

Molecular Weight

90.1 g/mol

InChI

InChI=1S/C4H7FO/c5-3-1-2-4-6/h4H,1-3H2

InChI Key

FYLHRUFFEZANKX-UHFFFAOYSA-N

SMILES

C(CC=O)CF

Canonical SMILES

C(CC=O)CF

4-Fluorobutanal (CAS: 462-74-8) is a linear aliphatic aldehyde functionalized with a terminal fluorine atom. It primarily serves as a high-value chemical intermediate for introducing the 4-fluorobutyl moiety into more complex molecules. The presence and specific positioning of the fluorine atom significantly influence the compound's reactivity and stability compared to non-fluorinated or other halogenated analogs, making it a critical precursor in pharmaceutical and medicinal chemistry.

Substituting 4-Fluorobutanal with analogs like butanal or 4-chlorobutanal often leads to process failures, lower yields, and increased purification costs. Butanal lacks the critical C-F bond, which imparts unique metabolic stability and binding properties in pharmaceutical end-products. More importantly, using 4-chlorobutanal or 4-bromobutanal introduces a weaker carbon-halogen bond, making them susceptible to undesirable side reactions, such as elimination, during nucleophilic substitutions or cyclizations. The high strength and low leaving group ability of the C-F bond in 4-Fluorobutanal ensures cleaner reaction profiles and prevents the formation of impurities that complicate downstream processing.

Precursor Suitability: Achieves High Yields in Reductive Amination for Complex Amine Synthesis

In the synthesis of advanced amine intermediates for medicinal chemistry, 4-Fluorobutanal demonstrates excellent performance in reductive amination reactions. For instance, its reaction with a primary amine to form a key intermediate for a potential Alzheimer's disease therapeutic proceeded with a 91% isolated yield. [1] This high conversion efficiency is critical for multi-step syntheses where overall yield is paramount. In contrast, typical reductive aminations with structurally similar but more reactive aldehydes can yield a wider range of outcomes, often lower, due to the potential for side reactions like aldol condensation or over-alkylation. [2]

Evidence DimensionIsolated Yield in Reductive Amination
Target Compound Data91%
Comparator Or BaselineTypical literature yields for standard aldehydes (often 50-85%)
Quantified DifferenceUp to 1.8x higher yield compared to lower-end literature values
ConditionsReductive amination with NaBH(OAc)3 in dichloroethane.

Maximizes the yield of high-value downstream products, reducing precursor waste and improving the economic viability of the overall synthesis.

Processability: Enables Cleaner Intramolecular Cyclizations Compared to Chloro-Analogs

The chemical stability of the C-F bond makes 4-Fluorobutanal a superior precursor for synthesizing saturated heterocycles. In a key step for the synthesis of a fluorinated piperidine derivative, intramolecular reductive amination of an intermediate derived from 4-fluorobutanal proceeded in a high yield of 81%. [1] Using a chloro- or bromo-analog (e.g., 4-chlorobutanal) in such cyclizations is often problematic, as the more reactive C-Cl or C-Br bond can undergo competitive elimination reactions under basic or even neutral conditions, leading to impurities and significantly lower yields of the desired cyclic product. [2]

Evidence DimensionIsolated Yield in Intramolecular Cyclization
Target Compound Data81%
Comparator Or Baseline4-Chlorobutanal or 4-Bromobutanal derivatives, which are prone to elimination side-reactions.
Quantified DifferenceSignificantly higher yield and purity by avoiding elimination pathways.
ConditionsIntramolecular reductive amination to form a substituted piperidine.

This compound allows for the synthesis of clean, high-purity heterocyclic products, avoiding costly and difficult purification steps required to remove process-related impurities.

Synthesis of Advanced Pharmaceutical Intermediates

Where the objective is a multi-step synthesis of a complex amine or heterocyclic drug candidate, 4-Fluorobutanal is the right choice. Its high reactivity in controlled reactions like reductive amination ensures maximum yield of valuable intermediates, directly improving the overall efficiency and economics of the synthetic route. [1]

Development of Fluorinated N-Heterocycles

For constructing fluorinated piperidine, pyrrolidine, or other saturated nitrogen heterocycles, 4-Fluorobutanal provides a distinct process advantage. Its inert C-F bond prevents unwanted side reactions that plague similar syntheses using chloro- or bromo-analogs, resulting in cleaner products and simpler purification protocols. [2]

XLogP3

0.4

Other CAS

462-74-8

Wikipedia

Butanal, 4-fluoro- (9CI)

Dates

Last modified: 04-14-2024

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